molecular formula C20H19N3O4 B2654133 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide CAS No. 941986-34-1

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide

Cat. No.: B2654133
CAS No.: 941986-34-1
M. Wt: 365.389
InChI Key: SWUQFGDQDMJECM-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide is a complex organic compound with a unique structure that includes a cyclopropane ring, a tetrahydroquinoline moiety, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The cyclopropane ring is then introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts. Finally, the nitrobenzamide group is attached through a coupling reaction, such as a nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and cyclopropanation steps, as well as the development of more efficient catalysts for the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The cyclopropane ring can be opened through hydrogenation reactions.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Reduction: Hydrogen gas and a nickel catalyst.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of an amine derivative.

    Reduction: Formation of an open-chain derivative.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropane ring and tetrahydroquinoline moiety may also contribute to the compound’s activity by stabilizing its interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-phenylphenyl)acetamide
  • N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylcyclopropane-1-carboxamide
  • N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

Uniqueness

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide is unique due to the presence of the nitrobenzamide group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may lack the nitro group or have different substituents on the benzamide moiety.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-19(16-5-1-2-6-18(16)23(26)27)21-15-9-10-17-14(12-15)4-3-11-22(17)20(25)13-7-8-13/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUQFGDQDMJECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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